
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide (6-Cl-N-C4MPQ-2C) is an organic compound with a unique chemical structure. It has been used in various scientific research applications, including drug discovery and development, biochemistry, and physiology.
Mécanisme D'action
The exact mechanism of action of 6-Cl-N-C4MPQ-2C is still being studied. However, it is believed that the compound works by targeting various enzymes and receptors involved in inflammation and cancer. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and to inhibit the production of pro-inflammatory cytokines. Additionally, 6-Cl-N-C4MPQ-2C has been found to inhibit the growth of various cancer cell lines, likely through the inhibition of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
6-Cl-N-C4MPQ-2C has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to possess anti-oxidant, anti-diabetic, and anti-microbial activities. Additionally, it has been found to possess anti-apoptotic and anti-angiogenic properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Cl-N-C4MPQ-2C has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, it is important to note that 6-Cl-N-C4MPQ-2C is a relatively new compound and its effects are still being studied. Thus, there is still a lack of data regarding its potential toxicity and other potential risks.
Orientations Futures
Given the potential of 6-Cl-N-C4MPQ-2C, there are many potential future directions for research. First, more research is needed to better understand the exact mechanism of action of the compound and to identify other potential applications. Additionally, further studies should be conducted to evaluate the safety and toxicity of 6-Cl-N-C4MPQ-2C in humans. Finally, research should also be conducted to develop more efficient and cost-effective synthesis methods for the compound.
Méthodes De Synthèse
6-Cl-N-C4MPQ-2C can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylmagnesium bromide with 4-methoxyquinoline-2-carboxylic acid in anhydrous dimethylformamide (DMF). This reaction yields an intermediate, which is then reacted with 6-chloro-2-methylquinoline in the presence of triethylamine to form 6-Cl-N-C4MPQ-2C.
Applications De Recherche Scientifique
6-Cl-N-C4MPQ-2C has been studied extensively in the field of drug discovery and development. It has been found to possess anti-inflammatory and anti-cancer properties, and thus has potential applications in the treatment of various diseases. Additionally, 6-Cl-N-C4MPQ-2C has been used to investigate the mechanisms of action of drugs and to study the biochemical and physiological effects of drugs on the body.
Propriétés
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-6-4-11(8-13(16)20)21-18(23)15-9-17(25-2)12-7-10(19)3-5-14(12)22-15/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCQOOPOPAMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

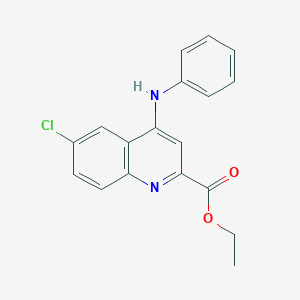

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
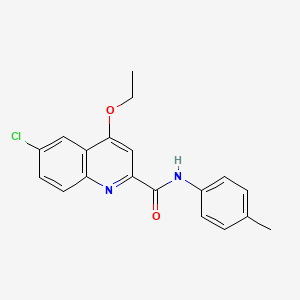
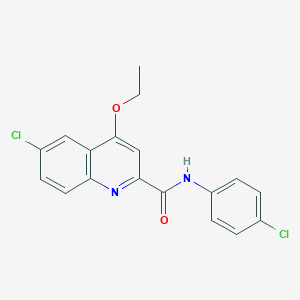


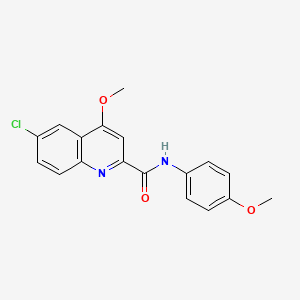
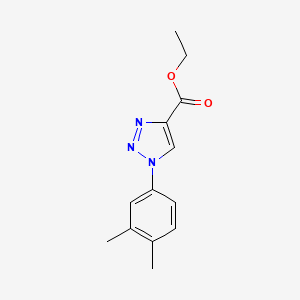
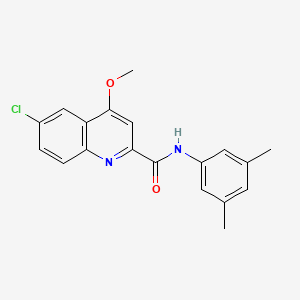
![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)